molecular formula C15H9N5O2S2 B4750429 5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4750429
M. Wt: 355.4 g/mol
InChI Key: GVMYFIDHMBNWFR-UHFFFAOYSA-N
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Description

5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound designed for research applications, featuring a complex structure that incorporates two pharmaceutically important heterocyclic systems: a thiazolo[3,2-a]pyrimidine core and a pyridin-2-yl-substituted thiazole ring. The thiazole ring is a recognized privileged structure in medicinal chemistry, present in more than 18 FDA-approved drugs due to its association with a wide spectrum of biological activities . This scaffold is known for its presence in compounds exhibiting antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties . The fused thiazolopyrimidine system is a subject of ongoing research, as combining such active pharmacophores can have a synergistic effect, potentially leading to enhanced or novel biological activity . This compound is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Properties

IUPAC Name

5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O2S2/c21-12(9-7-17-15-20(13(9)22)5-6-23-15)19-14-18-11(8-24-14)10-3-1-2-4-16-10/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMYFIDHMBNWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The process often starts with the preparation of intermediate compounds, such as 2-aminopyridine and α-bromoketones. These intermediates undergo cyclization and condensation reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyridine or thiazole rings.

Scientific Research Applications

5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Features Reference
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Ethyl ester, dichlorophenyl-pyrazole substituent Higher lipophilicity due to ester group; antimicrobial activity reported
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene group, ethyl ester Crystallographic evidence of pyrimidine ring puckering (flattened boat conformation)
N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Benzothiazole substituent Enhanced aromatic stacking potential; unconfirmed bioactivity
Target Compound Pyridinyl-thiazole-ylidene, carboxamide Planar geometry with Z-configuration; potential for dual hydrogen bonding

Crystallographic and Conformational Analysis

  • The pyrimidine ring in thiazolo[3,2-a]pyrimidine derivatives exhibits puckering, as seen in (C5 deviation: 0.224 Å). This distortion may influence binding pocket compatibility.
  • The Z-configuration in the target compound ensures the pyridinyl-thiazole substituent lies coplanar with the core, optimizing conjugation and steric accessibility compared to E-isomers.
  • Hydrogen-bonding patterns in analogues (e.g., C–H···O interactions in ) suggest similar intermolecular stabilization in the target compound, critical for crystal packing or protein interactions .

Pharmacological Potential (Extrapolated)

  • Microbial Targets : Pyrazole-substituted analogues (e.g., ) show antimicrobial activity, implying the pyridinyl-thiazole group in the target compound may enhance binding to bacterial enzymes.
  • Neurodegenerative Applications : Thiazolo-pyrimidine carboxamides are hypothesized to interfere with Aβ aggregation in Alzheimer’s disease, as seen in related pyrimidine derivatives .
  • Anticancer Activity : The planar pyridinyl-thiazole system may intercalate DNA or inhibit kinases, a mechanism observed in structurally similar heterocycles .

Physicochemical Properties

  • Solubility : The carboxamide group in the target compound improves aqueous solubility compared to ester-containing analogues (e.g., ).
  • Lipophilicity : The pyridinyl-thiazole substituent may increase logP relative to benzothiazole derivatives (e.g., ), affecting membrane permeability.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step pathways, typically starting with the condensation of pyridine-2-ylthiazole precursors with thiazolo[3,2-a]pyrimidine carboxylic acid derivatives. Key steps include:

  • Carbodiimide-mediated amidation : Reacting activated esters (e.g., NHS or HOBt esters) with hydrazine derivatives under anhydrous conditions in DMF or DCM .
  • Microwave-assisted cyclization : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
  • Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the final product (>95% purity) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR resolve the Z-configuration of the thiazole-ylidene group and confirm regioselectivity of the pyridin-2-yl substitution .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 455.0821) and detects isotopic patterns for sulfur-containing fragments .
  • X-ray crystallography : Resolves the planar conformation of the thiazolo[3,2-a]pyrimidine core and confirms intramolecular hydrogen bonding between the carboxamide and pyridine nitrogen .

Q. How can researchers screen this compound for preliminary biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ kits. IC50_{50} values <1 µM suggest high potency .
  • Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic effects at 10–50 µM concentrations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities across different studies?

Discrepancies often arise from:

  • Solvent effects : DMSO concentrations >0.1% can denature proteins, altering binding kinetics. Use low-DMSO buffers and confirm solubility via dynamic light scattering .
  • Assay conditions : Compare SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) data to distinguish thermodynamic (ΔG) vs. kinetic (kon/koffk_{\text{on}}/k_{\text{off}}) binding parameters .
  • Structural analogs : Co-crystallize the compound with target proteins (e.g., Bcl-2) to validate binding modes and identify critical residues (e.g., Asp34 in Bcl-2) .

Q. How can the compound’s metabolic stability be improved without compromising activity?

  • Prodrug modification : Introduce acetyl or PEGylated groups at the carboxamide nitrogen to reduce first-pass metabolism. Monitor stability in liver microsomes (e.g., human CYP3A4) .
  • Isotopic labeling : Replace hydrogen with deuterium at metabolically labile positions (e.g., benzylic sites) to prolong half-life, as shown in analogues with t1/2_{1/2} increases of 2–3× .

Q. What computational methods predict off-target interactions?

  • Molecular dynamics (MD) simulations : Simulate binding to homologous proteins (e.g., JAK2 vs. TYK2) using AMBER or GROMACS to assess selectivity. RMSD values >2 Å suggest poor target engagement .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features against databases (e.g., ChEMBL) to flag risks like hERG channel inhibition .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or lipid-based carriers (e.g., DOPC liposomes) to enhance solubility while maintaining biocompatibility .
  • pH adjustment : Ionize the pyridine nitrogen (pKa ~4.5) by buffering at pH 5.0–6.0 to improve aqueous dispersion .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Silence putative targets (e.g., AKT1) in cell lines and measure rescue of phenotypic effects (e.g., apoptosis) .
  • Chemical proteomics : Use photoaffinity probes with alkyne tags for click chemistry-based enrichment and LC-MS/MS identification of binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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